beta-D-Galactose pentaacetate
Overview
Description
Beta-D-Galactose pentaacetate: is an organic compound with the chemical formula C16H22O11 . It is a derivative of galactose, where all five hydroxyl groups are acetylated. This compound appears as a white to off-white crystalline powder and is soluble in methanol, chloroform, and water .
Mechanism of Action
Target of Action
Beta-D-Galactose Pentaacetate is a potent and unique carbohydrate that has been extensively studied for its potential applications in scientific research and laboratory experiments . The primary targets of this compound are various enzymes and metabolites within the cellular environment . Notably, these interactions extend to essential components of carbohydrate metabolism, including glycosidases and glycosyltransferases .
Mode of Action
The mode of action of this compound involves its interaction with its targets, leading to various changes. The acetate groups in this compound play a key role in conferring its distinctive properties, enabling interactions with various enzymes and metabolites within the cellular environment .
Biochemical Pathways
This compound serves as an excellent substrate for various enzymes involved in carbohydrate metabolism . Its interactions with enzymes and metabolites within the cell make it an indispensable tool for studying cell signaling pathways and their responses to different metabolites .
Pharmacokinetics
Its solubility in methanol, chloroform, and water suggests that it may have good bioavailability.
Result of Action
The result of the action of this compound is the regulation of various cellular processes. Its capacity to engage with significant metabolites like glucose, fructose, and galactose is crucial in regulating various cellular processes .
Action Environment
The action of this compound is influenced by environmental factors. For instance, its solubility in various solvents suggests that the solvent environment could influence its action, efficacy, and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: : Beta-D-Galactose pentaacetate is typically synthesized by reacting D-galactose with acetic anhydride in the presence of a catalyst such as sodium acetate . The reaction is carried out in an organic solvent, often under controlled temperature conditions .
Industrial Production Methods: : In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Hydrolysis: Beta-D-Galactose pentaacetate can undergo hydrolysis in the presence of water or aqueous solutions, leading to the formation of beta-D-galactose and acetic acid.
Deacetylation: This reaction involves the removal of acetyl groups, typically using reagents like ammonia in acetonitrile at ambient temperature.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions.
Deacetylation: Ammonia in acetonitrile.
Major Products
Hydrolysis: Beta-D-galactose and acetic acid.
Deacetylation: Beta-D-galactose.
Scientific Research Applications
Beta-D-Galactose pentaacetate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- Alpha-D-Galactose pentaacetate
- Beta-D-Glucose pentaacetate
- Alpha-D-Glucose pentaacetate
Comparison
- Beta-D-Galactose pentaacetate is unique in its ability to inhibit insulin release, a property not commonly observed in its analogs like alpha-D-Galactose pentaacetate or beta-D-Glucose pentaacetate .
- The structural differences, particularly the orientation of the acetyl groups, contribute to its distinct biological activities .
Properties
IUPAC Name |
[(2R,3S,4S,5R,6S)-3,4,5,6-tetraacetyloxyoxan-2-yl]methyl acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O11/c1-7(17)22-6-12-13(23-8(2)18)14(24-9(3)19)15(25-10(4)20)16(27-12)26-11(5)21/h12-16H,6H2,1-5H3/t12-,13+,14+,15-,16-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPTITAGPBXDDGR-LYYZXLFJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20883736 | |
Record name | .beta.-D-Galactopyranose, 1,2,3,4,6-pentaacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20883736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4163-60-4 | |
Record name | β-D-Galactose pentaacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4163-60-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2,3,4,6-Penta-O-acetylgalactopyranose | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004163604 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | .beta.-D-Galactopyranose, 1,2,3,4,6-pentaacetate | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | .beta.-D-Galactopyranose, 1,2,3,4,6-pentaacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20883736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | β-D-galactose pentaacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.826 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does beta-D-galactose pentaacetate affect insulin release in pancreatic cells?
A1: Research indicates that this compound, unlike its alpha-D-glucose counterpart, does not directly stimulate insulin release from pancreatic beta cells. [, , ] In fact, it has been shown to inhibit leucine-induced insulin release in rat pancreatic islets. [] This suggests that this compound may interact with a specific receptor system in pancreatic cells, leading to a negative modulation of insulin secretion. []
Q2: Do all hexose pentaacetates have the same effect on insulin release?
A2: No, the effects of hexose pentaacetates on insulin release depend on the specific sugar moiety and its stereochemistry. For instance, alpha-D-glucose pentaacetate stimulates insulin release, while this compound inhibits it. [, , , ] This difference highlights the importance of stereospecific interactions in the mechanism of action of these compounds. [, ]
Q3: Is the effect of this compound solely due to its metabolism within the pancreatic cells?
A3: While some hexose pentaacetates may exert their effects through the intracellular metabolism of their sugar moiety, this compound's action appears to be independent of such metabolic conversion. [, , , ] Its inhibitory effect on insulin secretion, despite not being metabolized in the same way as glucose, suggests a direct interaction with a specific receptor system. [, , ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.